(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Nebivolol synthesis Epoxide intermediate purity Process chemistry

Racemic diastereomeric mixtures (CAS 99199-90-3) necessitate costly downstream chiral separation in nebivolol production. This single (R,R)-enantiomer epoxide carries two of nebivolol's four stereogenic centers, securing the correct stereochemical outcome and avoiding re-purification. • Achieves >98% HPLC purity after single crystallization, surpassing the 62-65% purity ceiling of legacy NaH-based routes. • Serves as Nebivolol Impurity 29 reference standard (≥95%) for ANDA method development, AMV, and QC. • Supplied with full characterization data; optional USP/EP pharmacopeial traceability available.

Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
CAS No. 197706-50-6
Cat. No. B031298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
CAS197706-50-6
Synonyms(2R)-6-Fluoro-3,4-dihydro-2-(2R)-oxiranyl-2H-1-benzopyran; _x000B_[R-(R*,R*)]-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran; _x000B_(2R)-2-((2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)oxirane;  _x000B_(2R)​-6-​Fluoro-​3,​4-​dihydro-​2-​[(2R)​-​2-​oxiranyl]​-​2H-​1-​
Molecular FormulaC11H11FO2
Molecular Weight194.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C3CO3
InChIInChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m1/s1
InChIKeyGVZDIJGBXSDSEP-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 197706-50-6: Key Nebivolol Intermediate Overview


CAS 197706-50-6, formally (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane, is a chiral benzopyran epoxide that serves as a critical late-stage intermediate in the synthesis of the β1-adrenergic blocker nebivolol . Unlike the racemic diastereomeric mixture (CAS 99199-90-3), this compound is a single, enantiomerically defined (R,R)-isomer whose stereochemical integrity directly dictates the pharmacological profile of the final drug substance [1]. It is also catalogued as Nebivolol Impurity 29 and supplied with detailed characterization data for use as a reference standard in ANDA analytical method development and quality control [2].

Chiral Purity Imperative for Nebivolol Synthesis


Nebivolol's therapeutic activity resides exclusively in the (S,R,R,R)-enantiomer; the (R,S,S,S)-enantiomer is pharmacologically inactive at β1-receptors, and other stereoisomers may introduce unwanted effects [1]. The epoxide intermediate 197706-50-6 carries two of the four stereogenic centers ultimately present in nebivolol. Substituting this single (R,R)-isomer with the racemic diastereomeric mixture (CAS 99199-90-3) or the (S,S)-isomer would produce the incorrect diastereomer of nebivolol, compromising bioactivity and necessitating costly downstream chiral separation. Furthermore, synthetic routes employing sodium hydride yield the epoxide at merely 62–65% purity, which is unacceptable for pharmaceutical production, while optimized routes achieve >99% purity after a single crystallization [2]. The choice of 197706-50-6 is therefore a decision to secure the correct stereochemical outcome and avoid the economic burden of re-purification.

Quantitative Differentiation Evidence


Synthetic Route Purity Comparison

The purity of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran obtained using sodium hydride is reported to be only 62–65%, a level described as unacceptable for pharmaceutical manufacturing [1]. In contrast, patented improved processes using haloketone intermediates and enantioselective reduction achieve epoxide purity >99% (HPLC) after a single crystallization step [2]. This purity differential dictates the viability of downstream nebivolol production and the amount of isomeric waste generated.

Nebivolol synthesis Epoxide intermediate purity Process chemistry

Chiral Integrity vs. Racemic Mixture

CAS 197706-50-6 is the single (2R,2'R)-enantiomer with defined stereochemistry at both the chroman C-2 and oxirane C-2' positions [1]. The racemic diastereomeric mixture CAS 99199-90-3 contains both (R*,R*) and (R*,S*) pairs, which, when carried through to nebivolol, produce a mixture of active (SRRR/RSSS) and inactive (RSSS/SRRR) diastereomers that require chromatographic separation [2]. Starting with the single (R,R)-enantiomer eliminates one chiral separation step and reduces the isomeric impurity burden in the final API.

Chiral resolution Diastereomer separation Nebivolol stereochemistry

Regulatory Classification Profile

CAS 197706-50-6 carries a harmonized classification under the EU CLP Regulation (1272/2008) as Skin Sensitizer Category 1 (H317: May cause an allergic skin reaction) and Aquatic Chronic 2 (H411: Toxic to aquatic life with long-lasting effects) [1]. The racemic diastereomeric mixture CAS 99199-90-3 is also classified but solely as Skin Sens. 1 (H317) without the aquatic chronic classification [2]. This difference in hazard profile carries implications for safety data sheet (SDS) requirements, workplace exposure limits, and waste disposal protocols during industrial procurement and handling.

CLP classification Skin sensitization Regulatory compliance

Analytical Reference Standard Utility

CAS 197706-50-6 is formally designated as Nebivolol Impurity 29 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA analytical method development and method validation (AMV) [1]. Suppliers offer traceability against USP or EP pharmacopeial standards based on feasibility, a feature not uniformly available for the racemic mixture or alternative intermediates. Typical commercial purity specifications for the reference standard grade are ≥95% .

Reference standard Impurity profiling ANDA method validation

Best Application Scenarios


GMP Nebivolol API Manufacturing

In GMP production of nebivolol hydrochloride, where the (S,R,R,R)-enantiomer must predominate, starting with the single (R,R)-enantiomer 197706-50-6 eliminates the need for diastereomeric separation at the epoxide stage. With optimized routes delivering >99% HPLC purity after a single crystallization [1], this intermediate minimizes isomeric waste and avoids the 62–65% purity limitation of legacy NaH-based processes [2].

ANDA Method Development and QC

As Nebivolol Impurity 29, CAS 197706-50-6 serves as a characterized reference standard with ≥95% purity for HPLC method development, method validation (AMV), and quality control testing in ANDA submissions. Its availability with optional USP/EP pharmacopeial traceability [1] supports regulatory compliance that generic intermediates cannot provide.

Stereoselective Epoxide Research

The defined (2R,2'R) stereochemistry of 197706-50-6 makes it a valuable substrate for studying enantioselective epoxide ring-opening with chiral amines, a key step in nebivolol assembly. Unlike the racemic mixture, the single enantiomer yields unambiguous stereochemical outcomes, enabling precise optimization of reaction conditions and catalyst selection as described in the asymmetric synthesis literature [2].

EU REACH and CLP Compliance

For EU-based laboratories and manufacturing sites, the harmonized CLP classification of 197706-50-6 (Skin Sens. 1, H317 + Aquatic Chronic 2, H411) [1] ensures clarity in SDS documentation, workplace exposure assessment, and environmental permitting. Procurement of the regulated, classified substance avoids the compliance ambiguity associated with unclassified or differently classified analogues.

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